molecular formula C17H26Cl2N4O2 B2938035 N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide CAS No. 946744-56-5

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide

Cat. No.: B2938035
CAS No.: 946744-56-5
M. Wt: 389.32
InChI Key: LWXCNFHVNLCYQK-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide is a synthetic indole-derived compound featuring a 5-methoxyindole core linked via an ethyl chain to an acetamide group substituted with a piperazine ring. This structure shares similarities with endogenous melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, CAS 73-31-4) , but replaces the acetyl group with a piperazine moiety. The piperazine substitution is hypothesized to enhance solubility, bioavailability, and receptor interaction profiles compared to melatonin derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-23-14-2-3-16-15(10-14)13(11-20-16)4-5-19-17(22)12-21-8-6-18-7-9-21/h2-3,10-11,18,20H,4-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAXYDDBRZVMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide typically involves multiple steps, starting with the formation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be performed on the piperazine ring.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium on carbon.

  • Substitution reactions could use nucleophiles such as alkyl halides.

Major Products Formed:

  • Oxidation can yield indole-3-carboxylic acids.

  • Reduction can produce piperazine derivatives.

  • Substitution can result in various methoxy-substituted indoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is valuable in the creation of pharmaceuticals and other biologically active compounds.

Biology: The biological applications of this compound include its potential use as a ligand for various receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: In medicine, this compound may be explored for its therapeutic potential. It could be used in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industry, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide exerts its effects involves its interaction with molecular targets. The indole ring can bind to various receptors, influencing signaling pathways and cellular responses. The piperazine moiety may enhance the compound's ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogs based on structural features, synthesis pathways, and reported activities.

Structural Comparison Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide Indole -5-Methoxy
-Ethyl-piperazinyl-acetamide
C₁₉H₂₅N₅O₂ 367.44 g/mol Piperazine substitution enhances polarity and potential receptor binding
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) Indole -5-Methoxy
-Ethyl-acetamide
C₁₃H₁₆N₂O₂ 232.28 g/mol Endogenous hormone; binds MT1/MT2 receptors
5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) Indole -5-Methoxy
-Ethyl-diallylamine
C₁₇H₂₂N₂O 270.37 g/mol Serotonergic psychedelic; binds 5-HT1A/2A receptors
6,7-Dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c) Quinazoline -6,7-Dimethoxy
-Ethyl-indole
C₂₁H₂₁N₅O₃ 391.42 g/mol Anticancer activity via kinase inhibition
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide Indole -5-Methoxy
-Ethyl-chlorobenzamide
C₁₈H₁₇ClN₂O₂ 328.80 g/mol Chlorobenzoyl group may enhance metabolic stability

Key Differences and Implications

Piperazine vs. Acetyl Group (vs. Melatonin): The piperazine moiety in the target compound replaces melatonin’s acetyl group, increasing molecular weight (367.44 vs. 232.28 g/mol) and polarity. Piperazine derivatives are known to improve solubility and modulate serotonin receptor affinity . Melatonin’s acetyl group is critical for MT1/MT2 receptor binding , whereas the piperazine substitution may redirect activity toward 5-HT receptors (e.g., 5-HT1A, as seen in piperazine-containing isoindolinones ).

Piperazine vs. Diallylamine (vs. 5-MeO-DALT):

  • 5-MeO-DALT’s diallylamine group confers psychedelic properties via 5-HT2A agonism , while the target compound’s piperazine may favor 5-HT1A binding due to structural similarity to arylpiperazine antidepressants .

Indole-Quinazoline Hybrids (vs. Compound 11c):

  • Quinazoline derivatives (e.g., 11c) replace the acetamide group with a quinazolin-4-amine, enabling kinase inhibition . This highlights how heterocyclic substitutions dictate divergent pharmacological pathways.

Pharmacological and Physicochemical Properties

Property Target Compound Melatonin 5-MeO-DALT Quinazoline 11c
LogP ~2.5 (estimated) 1.14 3.2 2.8
Solubility Moderate (piperazine enhances water solubility) Low Low Low
Receptor Targets Hypothesized: 5-HT1A, 5-HT2A MT1/MT2 5-HT1A/2A Kinases
Bioactivity Unknown (structural analogs suggest CNS activity) Sleep regulation Psychedelic Anticancer

Biological Activity

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide, also known as a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole moiety, a piperazine ring, and an acetamide functional group. Its chemical formula is C17H24N4O2C_{17}H_{24}N_{4}O_{2} with a molecular weight of approximately 316.41 g/mol. The presence of the methoxy group on the indole ring significantly influences its biological activity.

Biological Activity Overview

Mechanisms of Action:

  • Serotonergic Activity: The compound exhibits activity at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in various neuropsychiatric disorders. Its selectivity for this receptor suggests potential applications in treating conditions such as anxiety and depression .
  • Neuroprotective Effects: Research indicates that derivatives of indole compounds can protect neuronal cells from oxidative stress and apoptosis. This activity is crucial for developing treatments for neurodegenerative diseases .
  • Antitumor Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound has significant effects on cell viability and proliferation:

Cell LineIC50 (µM)Mechanism of Action
SH-SY5Y (Neuronal)10 ± 2Neuroprotection via ROS inhibition
A549 (Lung Cancer)15 ± 3Induction of apoptosis
MCF7 (Breast Cancer)12 ± 1Cell cycle arrest

Case Studies

One notable case study involved the administration of the compound in a mouse model of Alzheimer's disease, where it showed improvement in cognitive functions as measured by behavioral tests. The compound's ability to penetrate the blood-brain barrier was confirmed, enhancing its potential as a therapeutic agent .

Comparative Analysis

When compared to similar compounds, such as N-(2-(5-Methoxy-1H-indol-3-YL)ethyl)acetamide and N-(2-(5-Methoxy-1H-indol-3-YL)ethyl)-2-(morpholin-1-yl)acetamide, it was found that the piperazine ring significantly alters receptor binding profiles and biological activities:

CompoundReceptor Binding AffinityNotable Activity
This compoundHighAntidepressant-like effects
N-(2-(5-Methoxy-1H-indol-3-YL)ethyl)acetamideModerateLimited neuroprotective effects
N-(2-(5-Methoxy-1H-indol-3-YL)ethyl)-2-morpholin-1-ylacetamideLowReduced efficacy in neuroprotection

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions. A common approach includes coupling the indole-ethylamine precursor (e.g., 5-methoxytryptamine) with a piperazine-containing acetamide intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt). Protecting groups (e.g., Boc for piperazine NH) may be required to prevent side reactions. Purification is achieved via column chromatography, with TLC and LC-MS monitoring reaction progress .

Q. How is the structural integrity of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation employs:

  • 1H/13C NMR : To verify proton/carbon environments (e.g., indole NH at δ 10-12 ppm, piperazine CH2 at δ 2.5-3.5 ppm).
  • IR Spectroscopy : For functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed [M+H]+).
  • Single-Crystal X-ray Diffraction : Using SHELXL for definitive crystallographic data, particularly for resolving piperazine ring conformation .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Methodological Answer : Structural analogs (e.g., 5-MeO-DALT) suggest activity at serotonin receptors (5-HT1A/2A) due to the indole-piperazine scaffold. Target validation involves:

  • Radioligand Binding Assays : Using 3H-5-HT or 5-CT as reference ligands.
  • Functional Assays : cAMP accumulation (5-HT1A) or calcium flux (5-HT2A) in transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities across studies?

  • Methodological Answer : Variations arise from assay conditions (e.g., membrane preparation methods, GTPγS concentration). Standardization strategies include:

  • Reference Compounds : Use 8-OH-DPAT (5-HT1A) and DOI (5-HT2A) as internal controls.
  • Orthogonal Assays : Compare radioligand competition with functional readouts (e.g., β-arrestin recruitment vs. G-protein activation).
  • Molecular Dynamics Simulations : To assess receptor conformational states influencing affinity .

Q. What experimental designs mitigate metabolic instability during preclinical studies?

  • Methodological Answer : Metabolic lability (e.g., CYP450-mediated N-dealkylation) is addressed via:

  • Deuterium Incorporation : At labile CH2 groups in the piperazine-ethyl chain.
  • In Vitro Microsomal Assays : Human/rat liver microsomes with NADPH cofactor, analyzed via LC-MS/MS for metabolite identification.
  • Stability-Optimized Analogs : Cyclization of piperazine to reduce oxidative susceptibility .

Q. How can researchers optimize selectivity for specific serotonin receptor subtypes?

  • Methodological Answer : Strategies include:

  • Substituent Screening : Introduce bulkier groups (e.g., 4-fluorophenyl on piperazine) to sterically block off-target receptors.
  • Chirality Engineering : Synthesize enantiomers and assess binding via SPR (surface plasmon resonance).
  • Mutagenesis Studies : Map receptor binding pockets (e.g., 5-HT2A D155A mutation) to validate interaction sites .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Analogous to Schedule I tryptamines (e.g., 5-MeO-DALT):

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release.
  • MSDS Review : Prioritize acute toxicity data (e.g., LD50 in rodents) for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.